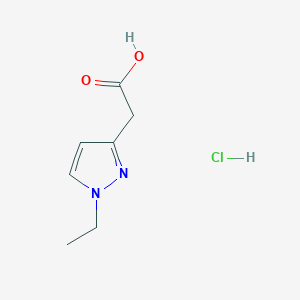
Fmoc-L-Pmp(tBu)2-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Pmp(tBu)2-OH: N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di-t-butylphosphonomethyl)-L-phenylalanine , is a synthetic amino acid derivative. It is widely used in peptide synthesis due to its stability and the protective properties of the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly valuable in the synthesis of peptides that include phosphotyrosine analogs, which are crucial in studying protein phosphorylation and signal transduction pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Pmp(tBu)2-OH typically involves the following steps:
Phosphonomethylation: The phenylalanine derivative is then subjected to phosphonomethylation using di-tert-butylphosphonomethyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to ensure precision and efficiency. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is assembled on a resin and then cleaved off after the synthesis is complete .
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The Fmoc group is removed using a base such as piperidine in N,N-dimethylformamide (DMF).
Substitution Reactions: The compound can undergo substitution reactions where the phosphonomethyl group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for Fmoc group removal.
Substitution: Various bases and solvents can be used depending on the desired substitution reaction.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-L-Pmp(tBu)2-OH is used extensively in the synthesis of peptides that mimic phosphorylated proteins. These peptides are crucial for studying protein-protein interactions and enzyme-substrate relationships in biochemical pathways .
Biology and Medicine: In biological research, this compound is used to create peptide inhibitors that target specific protein domains, such as the Grb2-SH2 domain, which is involved in signal transduction pathways related to cancer . These inhibitors can serve as potential therapeutic agents for diseases like cancer.
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its stability and ease of incorporation into peptides make it a valuable tool for drug discovery and development .
Mecanismo De Acción
The mechanism of action of Fmoc-L-Pmp(tBu)2-OH involves its incorporation into peptides that mimic phosphorylated proteins. The phosphonomethyl group acts as a stable analog of the phosphate group, allowing the peptide to interact with target proteins in a manner similar to naturally phosphorylated peptides . This interaction can inhibit or modulate the activity of enzymes and other proteins involved in signal transduction pathways, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Fmoc-Tyr(tBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis, but it lacks the phosphonomethyl group.
Fmoc-Thr(tBu)-OH: Similar in structure but contains a threonine residue instead of phenylalanine.
Uniqueness: Fmoc-L-Pmp(tBu)2-OH is unique due to its phosphonomethyl group, which provides stability and mimics the phosphate group in phosphorylated peptides. This makes it particularly valuable for studying phosphorylation-dependent processes and developing peptide-based inhibitors .
By understanding the properties and applications of this compound, researchers can leverage this compound to advance studies in biochemistry, molecular biology, and pharmaceutical development.
Propiedades
IUPAC Name |
(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40NO7P/c1-32(2,3)40-42(38,41-33(4,5)6)21-23-17-15-22(16-18-23)19-29(30(35)36)34-31(37)39-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-29H,19-21H2,1-6H3,(H,34,37)(H,35,36)/t29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTJTEQKISNAEV-LJAQVGFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B2646964.png)
![1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide](/img/structure/B2646965.png)


![1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B2646969.png)
![9-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2646970.png)

![2-(4-chlorophenyl)-5-ethoxy-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2646974.png)

![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646978.png)
![3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole](/img/structure/B2646980.png)
![5-bromo-2-chloro-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2646981.png)
![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/new.no-structure.jpg)

